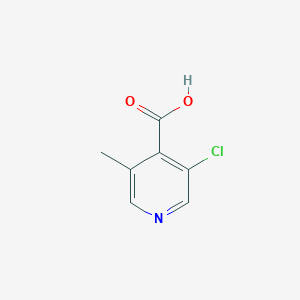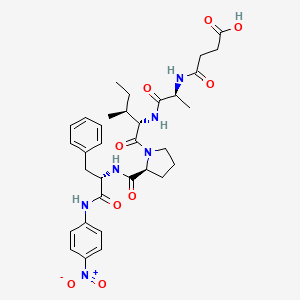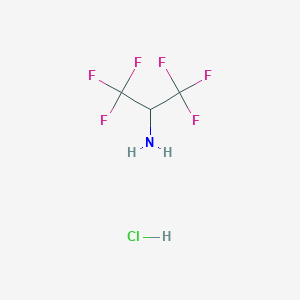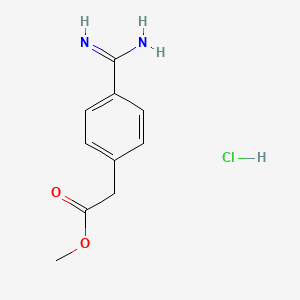
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is a complex organic compound featuring a tetrahydropyran ring and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid typically involves multiple steps, starting with the formation of the tetrahydropyran ring. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . This reaction tolerates various substitution patterns and functional groups, making it versatile for synthesizing tetrahydropyran derivatives.
The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds. The final step involves coupling the tetrahydropyran and pyrazole rings under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow processes to enhance yield and purity.
化学反応の分析
Types of Reactions
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester
Uniqueness
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is unique due to its specific combination of a tetrahydropyran ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1338247-65-6 |
|---|---|
分子式 |
C11H16N2O3 |
分子量 |
224.25634 |
同義語 |
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B1148786.png)

![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride](/img/structure/B1148798.png)


